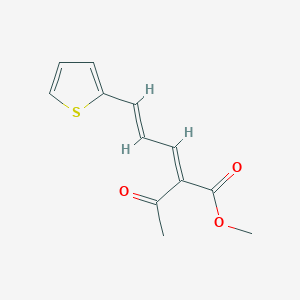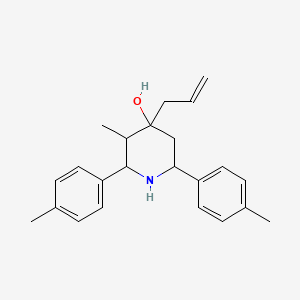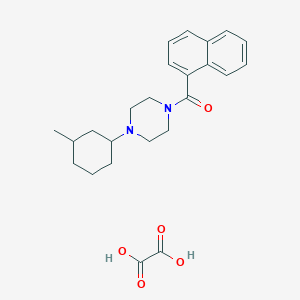
methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate, also known as thiofentanyl, is a synthetic opioid drug that was first synthesized in 1986. It belongs to the fentanyl family of synthetic opioids and has been found to be much more potent than morphine. The purpose of
作用机制
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The result is a reduction in pain perception.
Biochemical and Physiological Effects:
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. It has also been found to cause side effects such as nausea, vomiting, and constipation.
实验室实验的优点和局限性
One advantage of using methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate in lab experiments is its potency. It is much more potent than morphine, which means that smaller doses can be used in experiments. This can help to reduce the number of animals used in experiments and also reduce the cost of experiments. However, one limitation is its potential for abuse. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate is a synthetic opioid and has the potential to cause addiction and tolerance. This can make it difficult to use in experiments that require long-term administration.
未来方向
There are several future directions for research on methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate. One area of research is the development of safer and more effective pain relievers. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been found to be a potent analgesic, but its potential for abuse and side effects make it unsuitable for long-term use. Another area of research is the development of treatments for opioid addiction. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has the potential to cause addiction, and research is needed to develop treatments for those who become addicted to opioids. Finally, research is needed to better understand the mechanism of action of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate and its effects on the central nervous system. This can help to develop more targeted and effective treatments for pain and other conditions.
合成方法
The synthesis of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate involves the reaction of 2-thiopheneacetic acid with acetic anhydride and then with methylamine. The resulting product is then purified to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent analgesic and has been used in animal studies to investigate its potential as a pain reliever. It has also been used in studies to investigate its effects on respiratory depression, addiction, and tolerance.
属性
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-9(13)11(12(14)15-2)7-3-5-10-6-4-8-16-10/h3-8H,1-2H3/b5-3+,11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJIQVVSJHSPV-RBMCBPMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C=C\C1=CC=CS1)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)



![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)
![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)


![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
